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Compound of Interest

Compound Name: JWH 080

Cat. No.: B158000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
JWH-080 is a synthetic cannabinoid of the naphthoylindole family, recognized for its high

affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide

provides a comprehensive overview of JWH-080, including its physicochemical properties,

synthesis, analytical characterization, receptor pharmacology, and predicted metabolic

pathways. The information is curated to support research and drug development activities

involving this compound.

Physicochemical Properties
JWH-080, with the systematic IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-

yl)methanone, is a solid, crystalline compound at room temperature. Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

CAS Number 210179-44-5 [1][2][3]

Molecular Formula C₂₄H₂₃NO₂ [1][3]

Molecular Weight 357.45 g/mol [1][3]

IUPAC Name

(1-butyl-1H-indol-3-yl)(4-

methoxynaphthalen-1-

yl)methanone

[1]

Appearance Crystalline solid [2]

Purity ≥98% [2]

UV/Vis. (λmax) 213, 315 nm [2]

Storage Conditions -20°C for long-term storage [1][2]

Stability ≥5 years at -20°C [2]

Synthesis
A specific, detailed synthesis protocol for JWH-080 is not readily available in the public domain.

However, based on the general synthesis of related JWH naphthoylindole compounds, a two-

step synthetic route is the most probable method. This involves an initial Friedel-Crafts

acylation followed by N-alkylation.

Step 1: Friedel-Crafts Acylation

Indole is acylated with 4-methoxy-1-naphthoyl chloride in the presence of a Lewis acid catalyst,

such as aluminum chloride, to form (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.

Step 2: N-Alkylation

The resulting intermediate is then N-alkylated using an appropriate alkylating agent, in this

case, a butyl halide (e.g., 1-bromobutane), in the presence of a base like potassium hydroxide,

to yield the final product, JWH-080.

Logical Workflow for the Synthesis of JWH-080
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Caption: Probable two-step synthesis of JWH-080.

Analytical Characterization
Detailed analytical data such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectra for JWH-080 are not widely published. However, the expected

fragmentation patterns in MS can be inferred from related JWH compounds. The primary

fragmentation would likely occur on either side of the carbonyl linker, yielding characteristic

fragments of the naphthoyl and indolyl moieties.

Receptor Pharmacology
JWH-080 is a potent ligand for both CB1 and CB2 receptors, exhibiting high binding affinity in

the low nanomolar range.

Receptor Binding Affinity
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The binding affinities (Ki) of JWH-080 for human CB1 and CB2 receptors have been

determined in vitro.

Receptor Ki (nM) Reference

CB1 5.6 [2]

CB2 2.2 [2]

Experimental Protocol: Competitive Receptor Binding
Assay
While a specific protocol for JWH-080 is not detailed, a general competitive radioligand binding

assay is typically employed.

Objective: To determine the binding affinity (Ki) of JWH-080 for CB1 and CB2 receptors.

Materials:

Cell membranes expressing human CB1 or CB2 receptors.

Radioligand (e.g., [³H]CP-55,940).

JWH-080 (test compound).

Non-labeled ligand for non-specific binding determination (e.g., WIN 55,212-2).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

96-well plates.

Filtration apparatus.

Scintillation counter.

Procedure:
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Incubate cell membranes with a fixed concentration of the radioligand and varying

concentrations of JWH-080.

Include controls for total binding (radioligand only) and non-specific binding (radioligand

and excess unlabeled ligand).

After incubation to reach equilibrium, separate bound and free radioligand by rapid

filtration.

Quantify the bound radioactivity using a scintillation counter.

Calculate the IC50 value (concentration of JWH-080 that inhibits 50% of specific

radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Preparation

Assay Analysis
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Caption: Workflow for a competitive radioligand binding assay.

Functional Activity
Specific functional activity data (e.g., EC50, IC50, Emax) for JWH-080 are not readily available.

However, as a member of the naphthoylindole class of synthetic cannabinoids, it is predicted to
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be a full agonist at both CB1 and CB2 receptors. Functional activity is typically assessed using

assays such as the GTPγS binding assay or adenylyl cyclase inhibition assay.

Experimental Protocol: GTPγS Binding Assay
This assay measures the G-protein activation following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-080 as a

cannabinoid receptor agonist.

Materials:

Cell membranes expressing CB1 or CB2 receptors.

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

GDP.

JWH-080 (test compound).

Assay buffer.

Procedure:

Incubate cell membranes with GDP and varying concentrations of JWH-080.

Initiate the reaction by adding [³⁵S]GTPγS.

Following incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by

filtration.

Quantify the amount of bound [³⁵S]GTPγS.

Plot the specific binding against the concentration of JWH-080 to determine EC50 and

Emax values.

Predicted Metabolic Pathways
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While specific metabolism studies on JWH-080 are not published, the metabolic fate can be

predicted based on studies of structurally similar synthetic cannabinoids, such as JWH-081 and

other N-butyl indole derivatives. The primary metabolic transformations are expected to be

Phase I reactions.

O-Demethylation: The methoxy group on the naphthalene ring is a likely site for O-

demethylation.

Hydroxylation: Hydroxylation can occur at various positions, including the N-butyl chain and

the indole and naphthalene ring systems.

Predicted Metabolic Pathways of JWH-080
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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